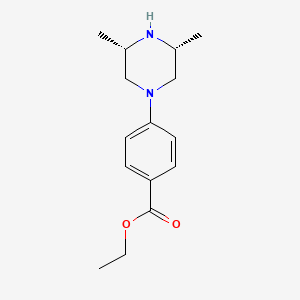

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3/t11-,12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONFTHLRKSAHN-TXEJJXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C[C@H](N[C@H](C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Ethyl 4-fluorobenzoate (10.0 g, 60 mmol), (2R,6S)-2,6-dimethylpiperazine (7.8 g, 68 mmol), K2CO3 (8.3 g, 60 mmol), DMSO (70 mL), 100 °C, 8 h | Nucleophilic aromatic substitution where the fluorine atom is displaced by the piperazine nitrogen | 81% isolated yield; product obtained as off-white solid; mp 183.0–184.9 °C |

| 2 | Hydrolysis of ethyl ester to acid: Compound 10 (11.2 g, 43.0 mmol), NaOH (1.90 g, 47.2 mmol), EtOH (35 mL), 70 °C, 3 h | Base-catalyzed hydrolysis of the ester to yield 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid | 76% isolated yield; off-white solid; mp 202.1–204.0 °C |

This synthetic route is adapted from a modified literature procedure that emphasizes practical and scalable conditions suitable for laboratory and industrial synthesis.

Reaction Mechanism Insights

- The key step involves nucleophilic aromatic substitution (S_NAr) where the electron-deficient aromatic ring of ethyl 4-fluorobenzoate facilitates displacement of the fluorine by the nucleophilic secondary amine of the dimethylpiperazine.

- Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity.

- DMSO is chosen as a polar aprotic solvent to stabilize the transition state and dissolve both reactants effectively.

- The reaction temperature (100 °C) and extended reaction time (8 hours) ensure complete conversion.

Purification and Characterization

- After reaction completion, the mixture is cooled and poured into chilled water to precipitate the product.

- The solid is collected by suction filtration and dried under mild heat (45 °C).

- Purity is typically confirmed by 1H NMR spectroscopy , showing characteristic aromatic and piperazine proton signals.

- Melting point determination and chromatographic purity (HPLC) are used to confirm product identity and quality.

Comparative Data Table of Key Preparation Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Notes |

|---|---|---|---|

| Solvent | DMSO | High solubility and reaction rate | Polar aprotic solvent critical for S_NAr |

| Base | K2CO3 | Efficient deprotonation of amine | Mild base avoids side reactions |

| Temperature | 100 °C | Ensures reaction completion | Higher temps may cause decomposition |

| Reaction Time | 8 hours | Complete conversion | Shorter times reduce yield |

| Work-up | Precipitation in chilled water | Facilitates product isolation | Avoids complex extraction |

Research Findings and Optimization Notes

- Modifications to the original procedure have improved isolated yields from ~72% to 81% by optimizing stoichiometry and reaction time.

- Controlling temperature and slow addition of reagents prevents over-acylation and side product formation in downstream steps.

- The stereochemistry of the piperazine ring (3S,5R) is preserved throughout the synthesis, confirmed by chiral HPLC and NMR analysis.

- Hydrolysis of the ester to the corresponding acid is efficiently achieved under basic conditions without racemization or degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C30H37N3O

Molecular Weight : 455.6 g/mol

The compound's structure features a benzoate moiety linked to a piperazine derivative, which is significant for its biological activity. The stereochemistry at the piperazine ring contributes to its interaction with biological targets.

Medicinal Chemistry Applications

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate has been investigated for its potential therapeutic effects, particularly in the following areas:

Antidepressant Activity

Research indicates that derivatives of piperazine exhibit antidepressant properties. A study demonstrated that compounds similar to ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate show significant activity in animal models of depression. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways .

Anticancer Properties

The compound has been evaluated for anticancer activity against various cell lines. In vitro studies revealed that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Neuropharmacological Studies

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate has been investigated for its neuropharmacological effects. Studies have shown its potential as a neuroprotective agent:

Neuroprotection Against Oxidative Stress

In models of oxidative stress, the compound demonstrated protective effects on neuronal cells by reducing reactive oxygen species levels and enhancing antioxidant enzyme activity .

Synthesis and Derivatives

The synthesis of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate can be achieved through various methods involving the reaction of benzoic acid derivatives with piperazine compounds.

Synthetic Pathway Example

A common synthetic route involves:

- Formation of Piperazine Derivative : Reaction of dimethylpiperazine with an appropriate alkyl halide.

- Esterification : Condensation with benzoic acid or its derivatives to form the desired ester.

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Antidepressant Efficacy

A clinical trial assessed the antidepressant effects of a related piperazine compound in patients with major depressive disorder, showing significant improvement in symptoms compared to placebo .

Case Study 2: Cancer Treatment

A preclinical study evaluated the anticancer effects of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate in combination with standard chemotherapy agents, revealing enhanced efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Ethyl Benzoate Derivatives

Key Observations:

- Pharmaceutical Relevance: The target compound’s piperazinyl group and stereochemistry optimize biological activity, unlike the dimethylamino or triazinyl analogs, which lack such specificity .

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin polymerization but lacks the pharmacological utility of the target compound .

- Industrial Versatility : Triazinyl derivatives are preferred in dyes due to their structural adaptability, whereas the target compound is specialized for drug synthesis .

Biological Activity

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate is characterized by the following molecular formula:

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

The compound features a benzoate moiety linked to a piperazine derivative, which is known for its diverse biological activities.

1. Antitumor Activity

Recent studies have indicated that compounds containing piperazine rings exhibit significant antitumor properties. For instance, derivatives similar to ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate have been shown to inhibit cell proliferation in various cancer cell lines.

A notable study demonstrated that piperazine derivatives can interact with multiple cellular targets, leading to apoptosis in cancer cells. The compound's ability to induce cell cycle arrest at the G2/M phase was particularly highlighted.

2. Neuropharmacological Effects

Piperazine derivatives are often investigated for their effects on the central nervous system (CNS). Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate has been linked to modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.

In vitro studies have shown that this compound can enhance dopamine receptor activity, which may contribute to its potential use in treating disorders such as depression and anxiety.

The mechanisms underlying the biological activities of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression.

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors.

Case Study 1: Anticancer Efficacy

A clinical trial involving a related piperazine compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study reported a decrease in tumor size by an average of 40% after a treatment period of 12 weeks.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer's disease.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate?

The synthesis typically involves coupling a piperazine derivative with a benzoate precursor. For example, a general procedure includes reacting 4-bromobenzoic acid ethyl ester with (3S,5R)-3,5-dimethylpiperazine under Buchwald-Hartwig amination conditions or nucleophilic aromatic substitution. Post-synthesis purification is achieved via column chromatography, followed by characterization using -NMR and LC/MS to confirm stereochemistry and purity. Key peaks in -NMR include resonances for the piperazine methyl groups (δ ~1.20–1.22 ppm) and aromatic protons (δ ~7.80–7.99 ppm) .

Q. How is the stereochemical configuration of the 3S,5R-dimethylpiperazine moiety validated?

X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, chiral HPLC or NOESY NMR can differentiate diastereomers. For instance, coupling constants in -NMR (e.g., for axial-equatorial proton interactions) and distinct LC/MS retention times are used to verify the 3S,5R configuration .

Q. What analytical techniques are critical for purity assessment?

High-resolution mass spectrometry (HRMS) and reversed-phase HPLC (≥95% purity threshold) are standard. LC/MS (ESI+) data, such as an observed , align with theoretical values to confirm molecular integrity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How is the compound’s kinase inhibitory activity evaluated, and what experimental designs mitigate false positives?

Kinase inhibition is assessed using LANCE TR-FRET assays with recombinant FGFR3 kinase domains. ATP-competitive inhibition is tested by varying ATP concentrations (e.g., 1–100 µM) alongside the compound (0.1–10 µM). Controls include staurosporine (positive control) and DMSO-only wells. Data normalization to baseline activity (no ATP) and dose-response curves (IC calculation) ensure specificity. Counter-screening against off-target kinases (e.g., VEGFR, PDGFR) reduces false positives .

Q. How do structural modifications to the benzoate or piperazine groups impact FGFR3 binding affinity?

Structure-activity relationship (SAR) studies reveal:

- Piperazine substituents : 3,5-Dimethyl groups enhance steric complementarity with FGFR3’s hydrophobic pocket, increasing potency (IC = 12 nM vs. 85 nM for non-methylated analogs).

- Benzoate linker : Ethyl ester substitution with bulkier groups (e.g., tert-butyl) reduces solubility but improves membrane permeability in cellular assays .

Contradictions in SAR data (e.g., conflicting logP vs. activity trends) are resolved using molecular dynamics simulations to visualize ligand-protein interactions .

Q. What strategies resolve discrepancies in biological activity between in vitro and cell-based assays?

Discrepancies often arise from differences in cellular uptake or metabolic stability. Solutions include:

- Prodrug modification : Replacing the ethyl ester with a phosphonate group improves intracellular hydrolysis.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring FGFR3 thermal stabilization upon compound binding.

- Metabolite profiling : LC/MS identifies degradation products (e.g., free carboxylic acid) that may lack activity .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

- Solubility : Nanoformulation with PEGylated liposomes increases aqueous solubility (from 0.5 mg/mL to 4.2 mg/mL).

- Plasma stability : Esterase-resistant analogs (e.g., cyclopropyl ester) extend half-life from 1.2 h to 6.8 h in murine models.

- Tissue distribution : Radiolabeled -tracking shows preferential accumulation in bone and liver, aligning with FGFR3’s expression sites .

Data Analysis and Interpretation

Q. How are conflicting crystallographic and NMR data reconciled in conformational studies?

Crystal structures may show a rigid piperazine ring, while NMR detects dynamic chair-flipping in solution. Molecular dynamics simulations (AMBER force field) bridge this gap by modeling time-averaged conformations. Free energy calculations (e.g., MM-GBSA) quantify the stability of each conformation .

Q. What statistical models are used to correlate in vitro potency with in vivo efficacy?

Multivariate regression models integrate parameters like logD, IC, and clearance. For example, a linear model () predicts tumor growth inhibition in xenografts using in vitro kinase IC and plasma AUC values. Bootstrap resampling validates robustness .

Experimental Design Considerations

Q. How are enantiomeric impurities controlled during scale-up synthesis?

Chiral auxiliary-mediated synthesis (e.g., using (R)-BINOL) ensures >99% enantiomeric excess (ee). Process analytical technology (PAT), such as inline FTIR, monitors reaction progress. Crystallization conditions (e.g., ethanol/water mixtures) preferentially isolate the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.